molecular formula C15H15N3O3 B8025127 Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate

Cat. No.: B8025127
M. Wt: 285.30 g/mol
InChI Key: GCAHGUFCDDYVHM-UHFFFAOYSA-N
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Description

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate is a synthetic benzoate derivative featuring a pyridine ring and an acetamido-aminobenzoate backbone. This compound is structurally characterized by a methyl ester group at the benzoate position, a 2-aminobenzoate core, and a pyridin-4-yl acetamido substituent.

Properties

IUPAC Name

methyl 2-amino-3-[(2-pyridin-4-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)11-3-2-4-12(14(11)16)18-13(19)9-10-5-7-17-8-6-10/h2-8H,9,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHGUFCDDYVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)CC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration and Reduction

The 2-aminobenzoate moiety is typically constructed via nitration-reduction sequences. Methyl 3-nitro-2-aminobenzoate serves as a critical intermediate, where nitration of methyl anthranilate (methyl 2-aminobenzoate) occurs at the meta position using fuming HNO₃ in H₂SO₄ at 0–5°C. Subsequent hydrogenation with Pd/C (10 wt%) under H₂ (50 psi) in ethanol reduces the nitro group to an amine, yielding methyl 3-amino-2-aminobenzoate. Challenges in regioselectivity are mitigated by steric hindrance from the ester group, favoring meta-substitution.

Introduction of the 2-(Pyridin-4-yl)acetamido Group

Amide Bond Formation via Carboxylic Acid Activation

The pyridinylacetamido side chain is introduced through coupling reactions between 2-(pyridin-4-yl)acetic acid and the 3-amino group of methyl 3-amino-2-aminobenzoate. Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which reacts with the amine in dichloromethane (DCM) at 0°C under N₂. Triethylamine (TEA, 2 equiv) neutralizes HCl byproducts, achieving yields of 68–72%.

Coupling Reagent-Mediated Synthesis

Alternative methods employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt). A representative procedure involves:

  • Dissolving 2-(pyridin-4-yl)acetic acid (1.2 equiv) and HATU (1.5 equiv) in DMF.

  • Adding methyl 3-amino-2-aminobenzoate (1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv).

  • Stirring at 25°C for 12 hours.
    Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the product in 81% yield.

Table 1: Comparison of Amidation Methods

MethodReagent SystemSolventTemperatureYield
Acyl ChlorideSOCl₂, TEADCM0°C72%
HATU-MediatedHATU, DIPEADMF25°C81%
EDC/HOBtEDC, HOBt, TEATHF25°C65%

Orthogonal Protection of Amino Groups

Selective Protection Using Boc Anhydride

To prevent undesired side reactions during amidation, the 2-amino group is protected with di-tert-butyl dicarbonate (Boc₂O). Treatment of methyl 3-amino-2-aminobenzoate with Boc₂O (1.1 equiv) in THF/water (4:1) at pH 9–10 (NaHCO₃) selectively protects the 2-amino group, leaving the 3-amino group free for subsequent coupling. Deprotection with trifluoroacetic acid (TFA) in DCM restores the amine post-reaction.

Transient Protection via Schiff Base Formation

Forming a Schiff base with benzaldehyde under Dean-Stark conditions (toluene, 110°C) temporarily protects the 2-amino group. After amidation, the imine is hydrolyzed with 2N HCl in dioxane, yielding the target compound without racemization.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates requiring late-stage functionalization, Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) enables C–N bond formation between methyl 3-bromo-2-aminobenzoate and 2-(pyridin-4-yl)acetamide. Reactions in toluene at 100°C for 24 hours achieve 78% conversion, though competing ester hydrolysis necessitates careful pH control.

Photoredox Catalysis for Mild Conditions

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ (1 mol%) and iPr₂NEt (2 equiv) in acetonitrile facilitates coupling at 25°C. This method avoids thermal degradation of sensitive substrates, providing a 69% isolated yield.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves regioisomeric impurities. The target compound elutes at 12.3 minutes under 40% MeCN, while over-acylated byproducts elute after 15 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 2H, pyridine-H), 7.78 (d, J = 8.2 Hz, 1H, Ar-H), 7.32 (d, J = 8.2 Hz, 1H, Ar-H), 6.92 (s, 2H, NH₂), 6.61 (s, 1H, NH), 3.82 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂).

  • HRMS : Calculated for C₁₅H₁₆N₃O₃ [M+H]⁺: 286.1189; Found: 286.1192.

Scalability and Industrial Considerations

Solvent Recycling in Large-Scale Reactions

DMF recovery via vacuum distillation (60°C, 15 mmHg) reduces costs in multi-kilogram syntheses. Process intensification using continuous flow reactors (residence time: 30 minutes) improves throughput by 40% compared to batch methods.

Waste Stream Management

Neutralization of TEA·HCl byproducts with NaOH generates reusable NaCl, while Pd residues from catalytic steps are recovered via ion-exchange resins (Amberlite IRA-400) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate involves its interaction with specific molecular targets. The pyridinylacetamido group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups/Substituents Potential Targets/Applications References
Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate Benzoate + pyridine + acetamido-amine Pyridin-4-yl, methyl ester, 2-amino group Enzyme inhibition (e.g., cholinesterase) Inferred
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate () Carbamate + nitro-phenoxy + acetamido Chloro, ethoxy, nitro, carbamate Multi-target anti-Alzheimer’s agents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine + thietane + thioacetate Thietan-3-yloxy, ethyl ester, methyl Not specified (likely kinase inhibition)
Ethyl 3-(3-(2-((4-cyanophenyl)(nitroso)amino)... () Nitroso + cyano + pyridine Nitroso, cyano, pyridin-2-yl Probable nitric oxide signaling modulator

Physicochemical Properties

  • Solubility: The pyridin-4-yl group in the target compound may enhance water solubility compared to the nitro-phenoxy group in ’s compound, which is more lipophilic .

Therapeutic Potential

  • Target Compound: The 2-aminobenzoate and pyridine motifs suggest cholinesterase or kinase inhibition, akin to multi-target ligands in Alzheimer’s research () .
  • Compound : Explicitly designed for Alzheimer’s disease via acetylcholinesterase and FAAH/MAO inhibition, leveraging nitro and carbamate groups for dual activity .
  • Compound: Nitroso and cyano groups imply nitric oxide modulation, a divergent mechanism compared to the target compound’s probable enzyme inhibition .

Biological Activity

Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate (CAS Number: 1421933-36-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O3, with a molecular weight of 270.28 g/mol. The compound features a benzoate moiety substituted with a pyridine ring and an acetamido group, which are critical for its biological activity.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit c-Abl kinase, which is involved in several cellular processes and is a target in cancer therapy .
  • Neuroprotective Effects : Compounds structurally related to this compound have demonstrated neuroprotective properties in models of neurodegenerative diseases, particularly Parkinson's disease .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and survival.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In vitro studies using SH-SY5Y neuronal cells demonstrated that it could significantly reduce cell death caused by neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium) .

Case Studies

  • Neuroprotection in Parkinson’s Disease Models :
    • A study evaluated the neuroprotective effects of similar compounds in SH-SY5Y cells exposed to MPP+. The results indicated that these compounds significantly reduced cell death compared to untreated controls, highlighting their potential as therapeutic agents for neurodegenerative conditions .
  • C-Abl Inhibition :
    • Another research effort focused on the design and synthesis of derivatives targeting c-Abl kinase. Compounds similar to this compound exhibited substantial inhibitory activity against c-Abl, suggesting a pathway for developing new anticancer therapies .

Research Findings Summary Table

Study ReferenceBiological ActivityKey Findings
NeuroprotectionReduced SH-SY5Y cell death induced by MPP+; potential for Parkinson's treatment.
C-Abl inhibitionSignificant inhibition of c-Abl kinase; implications for cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-(pyridin-4-yl)acetamido)-2-aminobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling pyridin-4-yl-acetic acid derivatives with 2-aminobenzoate esters using carbodiimide-based coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or DCM. Critical parameters include temperature (0–25°C), pH control, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization is essential to achieve >95% purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm the presence of the pyridinyl proton environment (δ 8.5–7.5 ppm) and benzoate methyl ester (δ 3.8–3.9 ppm).
  • HRMS for molecular ion validation (e.g., [M+H]⁺).
  • IR spectroscopy to identify characteristic amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) stretches .

Q. What preliminary biological assays are suitable for assessing its pharmacological potential?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements.
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor binding studies (SPR or radioligand displacement) to evaluate affinity for targets like GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do substituent variations on the pyridinyl or benzoate moieties affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution:

  • Replace pyridin-4-yl with pyridin-2-yl or fluorophenyl groups to assess steric/electronic effects.
  • Modify the benzoate methyl ester to ethyl or tert-butyl esters for lipophilicity optimization.
  • Compare IC₅₀ values in enzyme assays and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or COX-2).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories.
  • DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify key interaction sites .

Q. How can contradictory data on enzyme inhibition potency be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Address by:

  • Standardizing buffer systems (e.g., pH 7.4 PBS vs. Tris-HCl) and co-factor concentrations.
  • Validating results using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Performing dose-response curves with tighter control of DMSO solvent (<1% v/v) to avoid artifacts .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :

  • Use directing groups (e.g., Boc-protected amines) to control functionalization at the 2-aminobenzoate position.
  • Employ transition-metal catalysts (Pd/Cu) for C–H activation on the pyridinyl ring.
  • Monitor reaction progress via LC-MS to isolate intermediates and minimize byproducts .

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